molecular formula C17H20F3N3O B2726301 N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide CAS No. 1333528-14-5

N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide

Cat. No.: B2726301
CAS No.: 1333528-14-5
M. Wt: 339.362
InChI Key: SRIANNSVAQFLLR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclopentyl group and a trifluoromethylated phenylethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate

    • Cyclopentanone is reacted with cyanide sources such as sodium cyanide in the presence of a suitable catalyst to form 1-cyanocyclopentane.
  • Synthesis of the Trifluoromethylated Phenylethylamine

    • Benzyl chloride is reacted with trifluoroacetic acid in the presence of a base to form 2,2,2-trifluoro-1-phenylethanol.
    • The alcohol is then converted to the corresponding amine via reductive amination using methylamine and a reducing agent like sodium borohydride.
  • Coupling Reaction

    • The cyanocyclopentyl intermediate is coupled with the trifluoromethylated phenylethylamine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity, often involving:

  • Continuous flow reactors for better control of reaction conditions.
  • Use of high-purity reagents and solvents.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide.
  • Reduction

    • Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
  • Substitution

    • The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing physiological responses.

Medicine

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide: shares similarities with other trifluoromethylated amines and nitriles, such as:

Uniqueness

  • Structural Features : The combination of a cyanocyclopentyl group and a trifluoromethylated phenylethylamine moiety is unique, providing distinct chemical and biological properties.
  • Reactivity : The presence of both nitrile and trifluoromethyl groups influences the compound’s reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[methyl-(2,2,2-trifluoro-1-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-23(11-14(24)22-16(12-21)9-5-6-10-16)15(17(18,19)20)13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIANNSVAQFLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C#N)C(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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